Tetracaine

Patch Clamp Electrophysiology Sodium Channel Pharmacology Local Anesthetic Potency

Tetracaine is a high-potency amino ester local anesthetic (pKa 8.5, IC50 0.7 μM for Na+ channels) delivering 8–10× the potency of procaine and 6.25× superiority over lidocaine in spinal anesthesia. Its rapid transmucosal absorption and ester-class plasma pseudocholinesterase metabolism enable unique research applications in electrophysiology, transdermal delivery (liposomal formulations), and ophthalmic studies. Procure ≥98% purity Tetracaine for reproducible results.

Molecular Formula C15H24N2O2
Molecular Weight 264.36 g/mol
CAS No. 94-24-6
Cat. No. B1683103
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetracaine
CAS94-24-6
SynonymsAmethocaine
Ametop
Dicaine
Hydrochloride, Tetrracaine
Pantocaine
Pontocaine
Tetracaine
Tetracaine Monohydrochloride
Tetrakain
Tetrracaine Hydrochloride
Molecular FormulaC15H24N2O2
Molecular Weight264.36 g/mol
Structural Identifiers
SMILESCCCCNC1=CC=C(C=C1)C(=O)OCCN(C)C
InChIInChI=1S/C15H24N2O2/c1-4-5-10-16-14-8-6-13(7-9-14)15(18)19-12-11-17(2)3/h6-9,16H,4-5,10-12H2,1-3H3
InChIKeyGKCBAIGFKIBETG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Tetracaine (CAS 94-24-6) for Scientific and Industrial Procurement: Baseline Classification and Physicochemical Profile


Tetracaine is an amino ester local anesthetic with a pKa of 8.5, conferring a slow onset of action but enabling rapid absorption from mucosal surfaces [1]. Unlike amino amides such as lidocaine or bupivacaine which are metabolized hepatically via CYP450 enzymes, tetracaine is rapidly hydrolyzed by plasma pseudocholinesterase [2]. It is categorized as a high-potency, intermediate-to-long duration agent and is notably more lipid-soluble than procaine, contributing to its 8- to 10-fold higher potency and prolonged duration due to a 4- to 5-fold slower metabolic rate [3].

Why Tetracaine (CAS 94-24-6) Cannot Be Generically Substituted: Chemical Class, Toxicity, and Formulation Considerations


Substituting tetracaine with a less potent ester or a different-class amide is not straightforward. The ester class, which includes tetracaine, exhibits distinct metabolism, stability, and allergic profiles compared to amides; esters are unstable in solution and hydrolyzed by pseudocholinesterase, whereas amides are stable in solution and metabolized hepatically [1]. While tetracaine provides significantly greater potency than procaine or lidocaine in spinal and topical applications, its safety margin is narrower, with a maximum recommended dose of 1 mg/kg compared to 5 mg/kg for lidocaine and 7 mg/kg for procaine [2]. Its high intrinsic toxicity precludes its use in certain regional techniques such as conduction, infiltration, and epidural anesthesia, where lower-potency or less toxic agents are mandated [3].

Tetracaine (CAS 94-24-6) Quantitative Differentiation Guide: Head-to-Head Evidence for Scientific Selection


Tetracaine Na+ Channel Blockade IC50: Potency Comparison Against Six Local Anesthetics

Tetracaine exhibits the most potent blockade of voltage-gated sodium channels among commonly used local anesthetics. In patch-clamp studies using enzymatically dissociated sciatic nerve fibers of Xenopus laevis in the outside-out configuration, tetracaine demonstrated a half-maximal tonic inhibiting concentration (IC50) of 0.7 μM, which is 291-fold lower than lidocaine (204 μM) and 38.6-fold lower than bupivacaine (27 μM) [1].

Patch Clamp Electrophysiology Sodium Channel Pharmacology Local Anesthetic Potency

Tetracaine Relative Anesthetic Potency for Spinal Anesthesia: Mouse Tail-Flick Model

In a mouse model of spinal anesthesia using the tail-flick test, tetracaine demonstrated high intrathecal potency comparable to bupivacaine and etidocaine, and substantially exceeding lidocaine and procaine. The EC50 values (% concentration) were 0.012% for bupivacaine, 0.017% for etidocaine, and 0.019% for tetracaine (not significantly different from each other), versus 0.098% for lidocaine and 0.229% for procaine. When converted to ED50 in nanomoles, relative anesthetic potency (defined as the inverse of ED50) was 23:16:15:2.4:1 for bupivacaine, etidocaine, tetracaine, lidocaine, and procaine respectively [1].

Spinal Anesthesia Intrathecal Potency In Vivo Analgesic Efficacy

Tetracaine MAO Inhibitory Activity: A Unique Mechanistic Differentiator for Spinal Analgesia

Tetracaine uniquely demonstrates potent inhibition of monoamine oxidase (MAO) in spinal cord tissue at clinically relevant concentrations, a property not shared by amide local anesthetics. In studies using rat heart MAO-A and mouse heart MAO-B, tetracaine inhibited MAO-A with an IC50 of 0.3 μM (90 ng/mL) and MAO-B with an IC50 of 5.2 μM (1.56 μg/mL). In contrast, all amide local anesthetics tested (bupivacaine, lidocaine, mepivacaine, etidocaine) required approximately 1000-fold higher concentrations to achieve 50% inhibition. In dog spinal cord MAO (identified as type B), tetracaine exhibited an IC50 of 4.3 μM (1.29 μg/mL), while bupivacaine and lidocaine produced only 30% inhibition even at 2 mM (648 μg/mL) and 10 mM (2.7 mg/mL), respectively [1].

Monoamine Oxidase Inhibition Spinal Analgesia Mechanism Pain Modulation

Tetracaine Liposomal Formulation Enhances Cutaneous Drug Delivery: 1.5- to 4-Fold Improvement Over Conventional Vehicles

When formulated in optimized liposomes (formula 1F2), tetracaine achieves significantly higher cutaneous drug concentrations compared to conventional vehicles. In vitro studies using human breast skin in Flow-thru diffusion cells demonstrated 1.5-fold higher skin concentration of tetracaine from liposomal formula 1F2 compared to Glaxal base, and 4-fold higher compared to PEG Ointment USP. The steady-state flux from liposomes was 16.06 μg/cm²/h with a lag time of 3.1 hours, versus 10.24 μg/cm²/h with an 11.2-hour lag time from Glaxal base, and 5.70 μg/cm²/h with a 9.0-hour lag time from PEG Ointment. The total drug delivered into the skin over 24 hours was 5.3% of applied dose from liposomes versus 3.3% from Glaxal base and 1.2% from PEG Ointment [1].

Topical Drug Delivery Liposomal Formulation Transdermal Pharmacokinetics

Tetracaine nAChR Inhibition: Submicromolar IC50 with Superior Potency Over Lidocaine

Tetracaine induces a significantly stronger blockade of muscle-type nicotinic acetylcholine receptors (nAChRs) than lidocaine. In studies of muscle-type nAChRs, tetracaine reversibly blocked acetylcholine-induced current (IACh) with an IC50 in the submicromolar range. Notably, tetracaine induced a much stronger blockade than lidocaine or its charged hydrophilic moiety [1]. At very low concentrations (0.1 μM), tetracaine reduced IACh in a voltage-dependent manner, indicating open-channel blockade [1].

Nicotinic Acetylcholine Receptor Muscle-Type nAChR Receptor Pharmacology

Tetracaine (CAS 94-24-6) Validated Research and Industrial Application Scenarios


Spinal (Intrathecal) Anesthesia: High-Potency Application Requiring 15-Fold Superiority Over Procaine

Tetracaine is optimally deployed for spinal anesthesia where high potency at low injectate volume is paramount. Its relative anesthetic potency of 15 (versus procaine baseline of 1) and 6.25-fold superiority over lidocaine enables effective spinal blockade with minimal CSF displacement [1]. The unique MAO-B inhibitory activity in spinal cord tissue (IC50 4.3 μM) may provide an adjunctive analgesic mechanism not available from amide alternatives [2].

Topical Anesthesia with Liposomal Delivery Systems: Enhanced Skin Penetration Formulations

Tetracaine formulated in optimized liposomal vehicles achieves 1.5- to 4-fold higher skin concentrations compared to conventional ointment bases, with faster onset (3.1-hour lag time versus 9.0-11.2 hours) and enhanced steady-state flux (16.06 μg/cm²/h) [3]. This delivery advantage supports procurement of liposomal tetracaine formulations for dermatologic procedures, mucosal anesthesia, and research applications requiring reproducible transdermal drug delivery.

Ophthalmic Anesthesia: Rapid Mucosal Absorption with Established Topical Efficacy

Tetracaine is indicated for ophthalmic surface anesthesia where its rapid absorption from mucosal surfaces and high potency are clinically valuable. With an onset of 5-10 minutes and duration of approximately 15 minutes to 3 hours (extendable to 10 hours with epinephrine), tetracaine provides effective corneal and conjunctival anesthesia for diagnostic procedures and minor ophthalmic surgery [4]. Its potency advantage over procaine (8- to 10-fold) enables lower administered concentrations, though careful dosing is required due to the 1 mg/kg maximum dose limit [4].

Electrophysiology Research: Na+ Channel Blockade Studies Requiring Submicromolar Potency

For patch-clamp electrophysiology studies investigating voltage-gated sodium channel pharmacology, tetracaine provides the most potent blockade among standard local anesthetics with an IC50 of 0.7 μM—291-fold more potent than lidocaine and 38.6-fold more potent than bupivacaine [5]. This submicromolar potency makes tetracaine the preferred research tool for studies requiring robust Na+ current inhibition at low drug concentrations, minimizing solvent artifacts and off-target effects.

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